molecular formula C14H16O B15299008 2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-2'-one

2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-2'-one

Cat. No.: B15299008
M. Wt: 200.28 g/mol
InChI Key: WSCUGRJVCQHVJR-UHFFFAOYSA-N
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Description

2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-2’-one is a chemical compound with the molecular formula C14H16O It is known for its unique spirocyclic structure, which consists of a cyclohexane ring fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-2’-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable cyclohexane derivative with an indene precursor. The reaction conditions often include the use of strong acids or bases as catalysts, and the reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-2’-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-2’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-2’-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-2’-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and influencing various biochemical processes. The exact mechanism depends on the specific context and application, and further research is needed to fully elucidate its mode of action.

Comparison with Similar Compounds

2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-2’-one can be compared with other spirocyclic compounds, such as:

    2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-4-one: Similar in structure but with different functional groups, leading to distinct chemical properties and reactivity.

    2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one: Another related compound with variations in the position of functional groups, affecting its chemical behavior and applications.

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

spiro[1H-indene-3,1'-cyclohexane]-2-one

InChI

InChI=1S/C14H16O/c15-13-10-11-6-2-3-7-12(11)14(13)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2

InChI Key

WSCUGRJVCQHVJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)CC3=CC=CC=C23

Origin of Product

United States

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